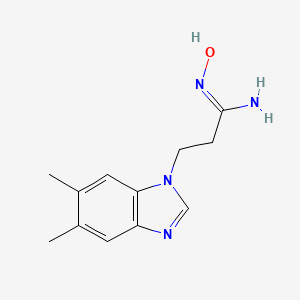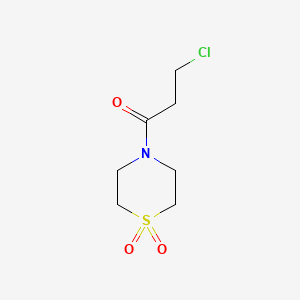
4-(3-Chloropropanoyl)-1-thiomorpholine-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(3-Chloropropanoyl)-1-thiomorpholine-1,1-dione” is a complex organic molecule. It likely contains a thiomorpholine dione group (a six-membered ring containing two oxygen atoms, one sulfur atom, and three carbon atoms), attached to a 3-chloropropanoyl group .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, 3-chloropropionyl chloride is a known compound that can be used in various synthesis reactions . It can react with different nucleophiles, leading to a variety of products .
Chemical Reactions Analysis
3-Chloropropionyl chloride, a related compound, has been used in various chemical reactions. For example, it has been used in the synthesis of Beclamide, an anticonvulsant drug . It has also been used in the synthesis of mesoionic triazolones .
Scientific Research Applications
Synthesis Approaches
Research highlights various synthesis methods for thiomorpholine derivatives, demonstrating their potential in creating bioactive molecules. Kardile and Kalyane (2010) discussed the synthesis of thiomorpholine derivatives via nucleophilic substitution reactions, aiming to develop potent bioactive molecules with low toxicity. These derivatives were synthesized to enhance microbial intracellular concentration and reduce microbial resistance, indicating their potential in antimicrobial applications (Kardile & Kalyane, 2010).
He et al. (2019) and Xie et al. (2020) explored [3 + 3]-cycloaddition reactions for synthesizing 2H-1,4-thiazin-3(4H)-ones and thiomorpholine-3,5-diones from α-chlorohydroxamates and 1,4-dithiane-2,5-diol, showcasing an efficient method for producing thiomorpholin-3-one derivatives under mild conditions (He et al., 2019) (Xie et al., 2020).
Chemical Properties and Applications
Szawkało et al. (2015) synthesized N-aryl-substituted thiomorpholine-3,5-diones and analyzed their dynamic stereochemistry, indicating potential applications in areas where specific stereochemical configurations are crucial (Szawkało et al., 2015).
Mawad et al. (2010) and Walker and Rogier (2013) highlighted the synthesis of novel thiomorpholine derivatives, emphasizing their importance as building blocks in medicinal chemistry and potential in creating compounds with interesting biological profiles (Mawad et al., 2010) (Walker & Rogier, 2013).
Fatma et al. (2018) conducted quantum chemical calculations and molecular docking studies on thiazolidine-2,4-dione derivatives, suggesting their suitability as nonlinear optical materials and highlighting their potential in drug development against enteric fever (Fatma et al., 2018).
Future Directions
Mechanism of Action
Target of Action
It is known that the compound is capable of acylation and possesses a 2-chloro-ethyl fragment, which can be subjected to nucleophilic substitution . This suggests that it may interact with a variety of biological targets, particularly those that have nucleophilic sites.
Mode of Action
The compound acts as a bifunctional reagent, capable of acylation and possessing a 2-chloro-ethyl fragment (CH2CH2Cl), which can be subjected to nucleophilic substitution . This allows it to be used as a starting material in many reactions to construct a variety of (hetero)cyclic compounds .
Biochemical Pathways
Given its reactivity, it is likely to be involved in a wide range of biochemical reactions, particularly those involving acylation and nucleophilic substitution .
Result of Action
Its ability to undergo acylation and nucleophilic substitution suggests that it could potentially modify a variety of biological targets, leading to diverse cellular effects .
properties
IUPAC Name |
3-chloro-1-(1,1-dioxo-1,4-thiazinan-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO3S/c8-2-1-7(10)9-3-5-13(11,12)6-4-9/h1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZQOLAUDIEOHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(=O)CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2810267.png)
![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2810268.png)
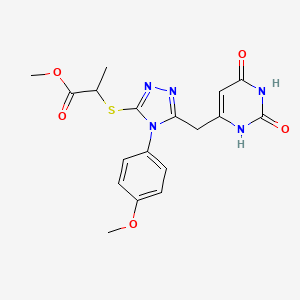
![8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole HYDROCHLORIDE](/img/no-structure.png)
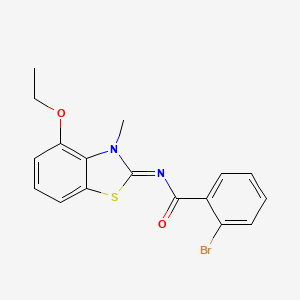
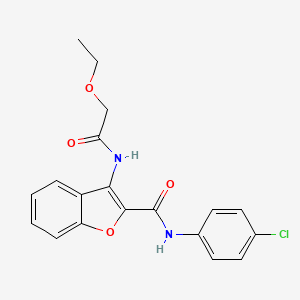
![2-Azido-1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propane](/img/structure/B2810279.png)
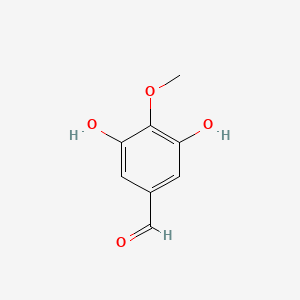

![4-tert-butyl-N-[3-[2-[(4-tert-butylbenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide](/img/structure/B2810286.png)
![3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl 4-(benzylsulfonyl)piperidine-1-carboxylate](/img/structure/B2810287.png)
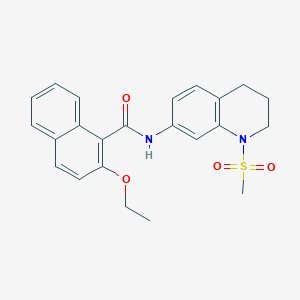
![2-{[1-(6-tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2810289.png)
